3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 1528793-36-3) is a biphenyl derivative featuring a tert-butyl substituent at the 3'-position and a carboxylic acid group at the 2-position of the biphenyl scaffold. With a molecular weight of 254.33 g/mol (C₁₇H₁₈O₂), this compound is characterized by its bulky tert-butyl group, which imparts steric hindrance and enhances lipophilicity compared to unsubstituted biphenyl carboxylic acids . It is commonly utilized in organic synthesis and pharmaceutical research as a building block for complex molecules, though specific applications require careful handling due to unknown hazards .
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)benzoic acid |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) |
InChI Key |
XGSKYYNCDDFBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and tert-butyl bromide.
Formation of tert-Butyl Biphenyl: Biphenyl undergoes a Friedel-Crafts alkylation reaction with tert-butyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3’-(tert-Butyl)-[1,1’-biphenyl].
Carboxylation: The tert-butyl biphenyl is then subjected to a carboxylation reaction using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2 position, yielding 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: tert-Butyl alcohol, tert-butyl peroxide.
Reduction: 3’-(tert-Butyl)-[1,1’-biphenyl]-2-methanol, 3’-(tert-Butyl)-[1,1’-biphenyl]-2-aldehyde.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The presence of the carboxylic acid functional group in 3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid allows it to participate in various chemical reactions, including:
- Esterification : The carboxylic acid can react with alcohols to form esters.
- Decarboxylation : Under certain conditions, it can lose carbon dioxide to form a hydrocarbon.
- Cross-Coupling Reactions : The biphenyl moiety enables participation in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.
Applications in Organic Synthesis
This compound is used as a building block in the synthesis of various organic compounds. Its structural characteristics allow for modifications that can lead to derivatives with enhanced biological activities. For instance:
- Synthesis of Bioactive Compounds : Research indicates that biphenyl derivatives exhibit antibacterial properties and can modulate inflammatory responses. The unique structural modifications of this compound can significantly affect its interaction with biological targets, making it a candidate for drug development .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential therapeutic applications:
- Anti-inflammatory Activity : Studies have demonstrated that compounds similar to this compound possess anti-inflammatory effects comparable to established drugs like indomethacin. These compounds were evaluated using carrageenan-induced edema models, showing significant inhibition of inflammation .
- Antioxidant Properties : Research on related compounds suggests that they exhibit antioxidant activities, which are crucial for addressing oxidative stress-related diseases. The ability to inhibit free radical formation positions these compounds as potential therapeutic agents .
Material Science Applications
In addition to its biological applications, this compound may find use in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with desirable thermal and mechanical properties. Its biphenyl structure contributes to the rigidity and thermal stability of polymer materials.
Synthesis and Evaluation of Derivatives
A series of derivatives based on this compound were synthesized and evaluated for their biological activities. For example:
| Compound | Biological Activity | Method of Evaluation |
|---|---|---|
| 4a | Anti-inflammatory | Carrageenan-induced edema model |
| 4i | Antioxidant | Phosphomolybdenum method |
These studies highlight the versatility of the compound in generating bioactive derivatives suitable for further pharmacological studies .
Mechanism of Action
The mechanism of action of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive properties.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group is electron-donating and sterically demanding, influencing solubility, acidity, and reactivity. Below is a comparison with key analogs:
Acidity and Solubility Trends
- Acidity (pKa): Electron-withdrawing groups (e.g., NO₂, CF₃, Cl) lower the pKa of the carboxylic acid by stabilizing the deprotonated form. For example, the 3'-nitro derivative () is expected to have a pKa ~1.5–2.5, whereas the tert-butyl analog (electron-donating) may exhibit a pKa ~3.5–4.5 .
- Solubility: Bulky tert-butyl and trifluoromethyl groups reduce water solubility. For instance, 3',5'-bis(trifluoromethyl) () is highly lipophilic, making it suitable for non-polar organic solvents, while the bromomethyl analog () shows intermediate polarity .
Biological Activity
3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by a biphenyl structure with a tert-butyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 246.3 g/mol. The presence of the bulky tert-butyl group influences its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. It may exhibit anti-inflammatory , antimicrobial , and anticancer properties through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, leading to reduced cellular proliferation.
- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing downstream signaling pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from different studies regarding its antiproliferative effects:
These values indicate that the compound exhibits significant cytotoxicity against breast, lung, and colon cancer cell lines, suggesting its potential as a lead compound for drug development.
Anti-inflammatory Activity
The anti-inflammatory properties have been assessed using various in vitro models. For instance, the compound was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 20 µM .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Breast Cancer : A study involving MCF-7 cells indicated that treatment with this compound resulted in G1 phase cell cycle arrest and apoptosis induction, highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound reduced joint swelling and inflammation markers significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
